Forskolin

概要

説明

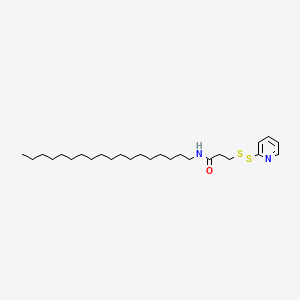

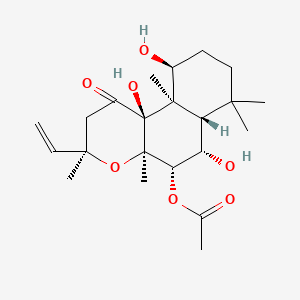

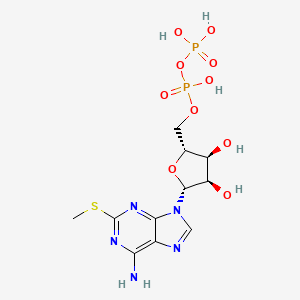

Forskolin is a labdane diterpene produced by the plant Coleus barbatus (blue spur flower). Other names include pashanabhedi, Indian coleus, makandi, HL-362, mao hou qiao rui hua . It is derived from geranylgeranyl pyrophosphate (GGPP) and contains some unique functional elements, including the presence of a tetrahydropyran-derived heterocyclic ring .

Synthesis Analysis

Forskolin is synthesized from the forskolin precursor 13 R -manoyl oxide through a cascade of reactions catalyzed by five cytochrome P450s and two acetyltransferases . A minimal set of three P450s in combination with a single acetyl transferase was identified that catalyzes the conversion of 13 R -manoyl oxide into forskolin . The entire pathway for forskolin production from glucose encompassing expression of nine genes was stably integrated into Saccharomyces cerevisiae and afforded forskolin titers of 40 mg/L .

Molecular Structure Analysis

Forskolin is a structurally complex labdane-type diterpenoid . It has a unique structure that includes a tetrahydropyran-derived heterocyclic ring . Forskolin’s modeled structure was analyzed to identify potential protein targets linked to its antiviral activity .

Chemical Reactions Analysis

Forskolin’s chemical reactions primarily involve the upregulation of cyclic adenosine monophosphate (cAMP) levels and the enhancement of cAMP-mediated functions . This is achieved by directly activating adenylate cyclase, an enzyme crucial for the conversion of ATP to cAMP .

Physical And Chemical Properties Analysis

Forskolin is soluble in organic solvents such as ethanol, chloroform, and DMSO . Its chemical formula is C22H34O7 and it has a molar mass of 410.507 g·mol −1 .

科学的研究の応用

Antiviral Research

Forskolin has shown promise in antiviral research, particularly in the study of its efficacy against various viruses. A study revealed that Forskolin exhibits antiviral activity against herpes simplex viruses 1 and 2 (HSV-1 and HSV-2), hepatitis A virus (HAV), and coxsackievirus B4 (COX-B4), with inhibitory concentration (IC) values indicating its potency . Additionally, Forskolin may inhibit the protein–protein interaction of the receptor-binding domain (RBD) and ACE2, which could prevent the entry of SARS-CoV-2 into human cells .

Cardiovascular Applications

Forskolin is known to have a significant impact on cardiovascular health. It has been used in the treatment of heart complications due to its ability to widen blood vessels and improve blood flow. This vasodilation effect can be beneficial in managing high blood pressure and other cardiovascular diseases .

Respiratory Disorders

The compound has been traditionally used to treat respiratory disorders such as asthma. Forskolin’s ability to relax the smooth muscles in the airways can help reduce the severity of asthma attacks and improve breathing in individuals with respiratory ailments .

Metabolic Research

In metabolic research, Forskolin is of interest due to its potential effects on glucose transport. Its structural homology with hexose molecules suggests that it might have a higher affinity for glucose transporters, which could be relevant in the study of diabetes and other metabolic disorders .

Anti-inflammatory and Antioxidant Properties

Research suggests that Forskolin may possess anti-inflammatory and antioxidant properties. These characteristics make it a candidate for the treatment of conditions like allergies and certain types of cancer, where inflammation plays a key role .

Obesity and Weight Management

Forskolin has been studied for its role in weight management and the treatment of obesity. Its ability to stimulate the enzyme adenylate cyclase can lead to increased levels of cyclic AMP (cAMP), which may promote fat breakdown and weight loss .

Dermatological Applications

Forskolin’s applications extend to dermatology, where it has been used to treat conditions like psoriasis and eczema. Its anti-inflammatory properties can help alleviate the symptoms associated with these skin disorders .

作用機序

Target of Action

Forskolin, a labdane diterpenoid, primarily targets the enzyme adenylate cyclase . This enzyme plays a crucial role in the production of cyclic AMP (cAMP), a significant second messenger necessary for the proper biological response of cells to hormones and other extracellular signals .

Mode of Action

Forskolin activates adenylate cyclase, leading to an increase in the intracellular levels of cAMP . The elevated cAMP levels then activate various enzymes and pathways that regulate cellular processes . This increase in cAMP levels is the primary mode of action of forskolin .

Biochemical Pathways

The increase in cAMP levels affects several biochemical pathways. For instance, cAMP activates cAMP-sensitive pathways such as protein kinase A and EPAC1 . These pathways play a vital role in various physiological processes, including cell differentiation, proliferation, metabolic regulation, and inflammatory responses .

Result of Action

The activation of adenylate cyclase and the subsequent increase in cAMP levels lead to various molecular and cellular effects. For instance, forskolin has been shown to have potential effects in the treatment of various diseases and conditions such as glaucoma, asthma, obesity, allergies, skin conditions, and cardiovascular diseases . It also has established potential effects against different types of cancers .

Action Environment

The action, efficacy, and stability of forskolin can be influenced by various environmental factors. For example, forskolin is mainly found in the root of a plant called Coleus forskohlii, which is native to India and widely present in the tropical and sub-tropical regions of Egypt, China, Ethiopia, and Pakistan . The environmental conditions in these regions may affect the concentration of forskolin in the plant and, consequently, its efficacy and stability.

Safety and Hazards

Forskolin may cause eye irritation, skin irritation, gastrointestinal irritation with nausea, vomiting, and diarrhea, and respiratory tract irritation . Some negative reactions to forskolin have been reported, including flushing, fast heart beats, and low blood pressure when taken through an IV, and upper respiratory tract irritation, cough, tremor, and restlessness when inhaled .

将来の方向性

Forskolin has potential health benefits such as relief of cough, asthma symptoms, insomnia, and skin diseases . It is suggested to offer weight loss benefits as well as treatments for eye and breathing conditions . More human studies are needed on forskolin’s ability to lower humans’ blood pressure . Clinical trials against different types of cancers are progressing .

特性

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCQJHSOBUTRHG-KGGHGJDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040484 | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Forskolin | |

CAS RN |

66575-29-9, 66428-89-5 | |

| Record name | Forskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66575-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066428895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colforsin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLFORSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F7A44V6OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of forskolin?

A1: Forskolin primarily acts by directly binding to and activating adenylate cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP) [, , , , , , , , , , , , , , , , , , , , , , , , ]. This increase in intracellular cAMP levels activates downstream signaling pathways, including protein kinase A (PKA) [, , , ].

Q2: Are there cAMP-independent effects of forskolin?

A2: Yes, research indicates that forskolin can also exert biological effects independent of cAMP signaling. For instance, it has been shown to inhibit voltage-sensitive calcium channels in a cAMP-independent manner in PC12 cells []. Additionally, forskolin exhibited a biphasic, cAMP-independent effect on superoxide anion generation in isolated osteoclasts, stimulating at low doses and inhibiting at higher doses [].

Q3: How does forskolin interact with G proteins in its mechanism of action?

A3: Forskolin has been shown to interact with G proteins, particularly Gs, to potentiate the stimulation of adenylate cyclase. It increases the apparent affinity of agonists like epinephrine for AC activation and vice versa [, ]. This synergistic effect is thought to involve the stabilization of the activated catalytic unit of AC by forskolin in the presence of Gs [].

Q4: Does forskolin affect the expression of G protein subunits?

A4: Interestingly, mutations leading to forskolin resistance in adrenal cells resulted in reduced expression of the ACTH receptor and subsequently decreased levels of Gsα and Giα []. This suggests a potential role of G protein-coupled receptors in stabilizing membrane-associated Gα subunits and highlights the intricate relationship between forskolin, AC, and G protein signaling.

Q5: What is the molecular formula and weight of forskolin?

A5: Forskolin has the molecular formula C22H34O7 and a molecular weight of 410.5 g/mol.

Q6: Are there any spectroscopic data available for characterizing forskolin?

A6: Yes, UV-Vis spectrophotometry is commonly used for characterizing and quantifying forskolin. It exhibits a maximum absorption wavelength (λmax) at 220 nm [, ]. This property is utilized in developing analytical methods for its detection and quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

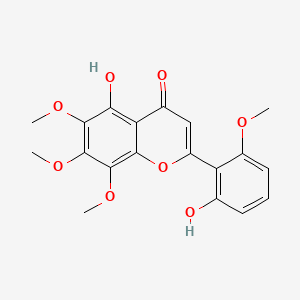

![[(7R,8S)-11-(dimethylaminomethylideneamino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1221293.png)

![(7S,11S,12S,13S,14R,15R,16R,17S,18S)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde](/img/structure/B1221298.png)